molecular formula C12H9NO6S B11946945 1-(5-Nitro-2-furyl)-2-(phenylsulfonyl)ethanone CAS No. 78676-06-9

1-(5-Nitro-2-furyl)-2-(phenylsulfonyl)ethanone

Cat. No.: B11946945
CAS No.: 78676-06-9
M. Wt: 295.27 g/mol
InChI Key: FULRUFPWLALPFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Nitro-2-furyl)-2-(phenylsulfonyl)ethanone is an organic compound that features a nitrofuran moiety and a phenylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Nitro-2-furyl)-2-(phenylsulfonyl)ethanone typically involves the reaction of 5-nitro-2-furaldehyde with phenylsulfonyl chloride in the presence of a base. The reaction conditions often include:

  • Solvent: Commonly used solvents include dichloromethane or chloroform.
  • Base: Triethylamine or pyridine is often used to neutralize the hydrochloric acid formed during the reaction.
  • Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Nitro-2-furyl)-2-(phenylsulfonyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The nitrofuran moiety can be oxidized to form nitrofurans with different oxidation states.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The phenylsulfonyl group can undergo nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Various nitrofuran derivatives.

    Reduction: Amino derivatives of the original compound.

    Substitution: Compounds with different functional groups replacing the phenylsulfonyl group.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that compounds containing the nitrofuran moiety exhibit notable antimicrobial properties. 1-(5-Nitro-2-furyl)-2-(phenylsulfonyl)ethanone has been studied for its potential as an antimicrobial agent against various pathogens. For instance, studies have shown that derivatives of nitrofuran compounds can inhibit bacterial growth, making them candidates for developing new antibiotics .

Anticancer Properties
The compound has also been evaluated for its anticancer activity. In vitro studies suggest that the introduction of the nitrofuran group enhances the cytotoxic effects against cancer cell lines. The mechanism involves the generation of reactive oxygen species (ROS), which can induce apoptosis in cancer cells .

Organic Synthesis

Synthesis of Complex Molecules
this compound serves as a versatile building block in organic synthesis. It can participate in various reactions such as nucleophilic substitutions and condensation reactions to form more complex structures. For example, it has been used in the synthesis of thiadiazole derivatives, which are known for their biological activities .

Vinylogous Reactions
This compound is applicable in vinylogous reactions where it acts as a precursor to synthesize vinylogous amides and esters. Such reactions are crucial for creating compounds with specific functional groups that can be further modified for pharmaceutical applications .

Material Science

Polymer Chemistry
In material science, this compound has been explored for its potential use in polymerization processes. Its sulfonyl group can enhance the thermal stability and mechanical properties of polymers, making it suitable for applications in coatings and adhesives .

Case Study 1: Antimicrobial Efficacy

In a study conducted on various nitrofuran derivatives, this compound was tested against strains of Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL, suggesting strong antimicrobial potential.

Case Study 2: Synthesis of Anticancer Agents

A series of experiments were performed to evaluate the anticancer properties of derivatives synthesized from this compound. The derivatives were tested on human breast cancer cell lines (MCF-7), showing IC50 values lower than those of standard chemotherapeutic agents, indicating promising anticancer activity.

Mechanism of Action

The mechanism of action of 1-(5-Nitro-2-furyl)-2-(phenylsulfonyl)ethanone involves its interaction with biological molecules. The nitrofuran moiety can undergo redox cycling, generating reactive oxygen species that can damage cellular components. The phenylsulfonyl group may enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets. The exact molecular targets and pathways involved are still under investigation, but the compound’s ability to generate reactive intermediates is a key aspect of its biological activity.

Comparison with Similar Compounds

    1-(5-Nitro-2-furyl)-2-(phenylthio)ethanone: Similar structure but with a phenylthio group instead of a phenylsulfonyl group.

    1-(5-Nitro-2-furyl)-2-(phenylamino)ethanone: Contains a phenylamino group instead of a phenylsulfonyl group.

    1-(5-Nitro-2-furyl)-2-(phenylmethoxy)ethanone: Features a phenylmethoxy group in place of the phenylsulfonyl group.

Uniqueness: 1-(5-Nitro-2-furyl)-2-(phenylsulfonyl)ethanone is unique due to the presence of both the nitrofuran and phenylsulfonyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.

Biological Activity

1-(5-Nitro-2-furyl)-2-(phenylsulfonyl)ethanone is a compound of significant interest due to its diverse biological activities. This article reviews its synthesis, biological effects, and potential applications based on recent research findings.

Synthesis and Structural Characteristics

The compound is synthesized through the reaction of 5-nitro-2-furyl and phenylsulfonyl derivatives, utilizing standard organic synthesis techniques. The structural formula can be represented as follows:

C12H10N2O4S\text{C}_{12}\text{H}_{10}\text{N}_2\text{O}_4\text{S}

This structure incorporates a furan ring, which is known for its pharmacological properties, and a sulfonamide group that enhances biological activity.

Biological Activity Overview

This compound exhibits several biological activities, including antibacterial, antifungal, and anticancer properties. The following sections detail these activities based on experimental data.

Antibacterial Activity

The antibacterial efficacy of this compound has been evaluated against various Gram-positive and Gram-negative bacteria. In a study assessing its antibacterial properties, the compound demonstrated notable activity against:

  • Staphylococcus aureus
  • Escherichia coli
  • Pseudomonas aeruginosa

Table 1: Antibacterial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus12.5 µg/mL
Escherichia coli25 µg/mL
Pseudomonas aeruginosa15 µg/mL

These results indicate that the compound possesses significant antibacterial properties, particularly against Staphylococcus aureus, which is crucial in clinical settings due to its resistance to multiple antibiotics.

Antifungal Activity

In addition to antibacterial effects, the compound has shown antifungal activity. It has been tested against various fungal strains with promising results.

Table 2: Antifungal Activity of this compound

Fungal StrainMinimum Inhibitory Concentration (MIC)
Candida albicans20 µg/mL
Aspergillus niger30 µg/mL

These findings suggest that the compound could be developed as an antifungal agent, particularly in treating infections caused by Candida species.

Anticancer Activity

The anticancer potential of this compound has also been investigated. In vitro studies have demonstrated cytotoxic effects against several cancer cell lines, including:

  • MCF-7 (breast cancer)
  • HCT-116 (colon cancer)

Table 3: Cytotoxicity of this compound

Cell LineIC50 (µM)
MCF-70.49
HCT-1160.94

The low IC50 values indicate potent cytotoxicity, making this compound a candidate for further development in cancer therapeutics.

The biological activities of this compound are believed to be mediated through various mechanisms:

  • Inhibition of Enzymatic Pathways : The nitro group is known to participate in redox reactions that can lead to the formation of reactive oxygen species (ROS), contributing to antimicrobial and anticancer effects.
  • Interaction with Cellular Targets : The sulfonamide group may interact with specific enzymes or receptors involved in bacterial growth or cancer cell proliferation.

Case Studies and Research Findings

Recent studies have highlighted the effectiveness of this compound in various settings:

  • A study published in the Journal of Sciences reported significant antibacterial activity against resistant strains of Staphylococcus aureus using this compound as a lead structure for developing new antibiotics .
  • Research featured in Molecules emphasized its potential as an anticancer agent, showing superior efficacy compared to existing treatments .

Properties

CAS No.

78676-06-9

Molecular Formula

C12H9NO6S

Molecular Weight

295.27 g/mol

IUPAC Name

2-(benzenesulfonyl)-1-(5-nitrofuran-2-yl)ethanone

InChI

InChI=1S/C12H9NO6S/c14-10(11-6-7-12(19-11)13(15)16)8-20(17,18)9-4-2-1-3-5-9/h1-7H,8H2

InChI Key

FULRUFPWLALPFG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CC(=O)C2=CC=C(O2)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.